molecular formula C5H2BrN3OS B1445266 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole CAS No. 1342234-81-4

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Cat. No.: B1445266
CAS No.: 1342234-81-4
M. Wt: 232.06 g/mol
InChI Key: BSBPZRPVKNMTBV-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, oxazole, and thiadiazole moieties

Scientific Research Applications

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole has several scientific research applications:

Preparation Methods

The synthesis of 2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing bromine, oxazole, and thiadiazole functionalities. The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, oxazole, and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-bromo-1,3,4-thiadiazol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBPZRPVKNMTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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